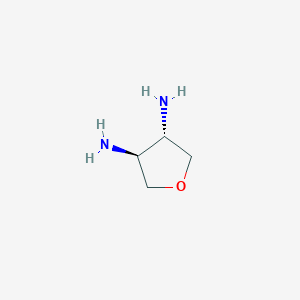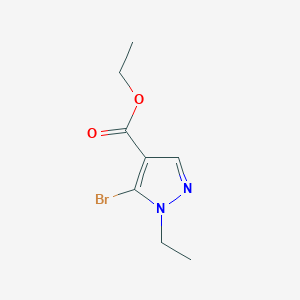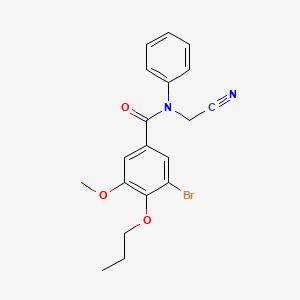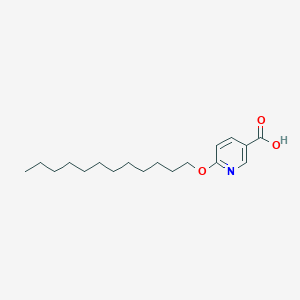
3,4-Dichlorophenylthioethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-Dichlorophenylthioethanol is a biochemical used for proteomics research . It has a molecular formula of C8H8Cl2OS and a molecular weight of 223.12 .
Physical And Chemical Properties Analysis
Physical properties of a compound include color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change . The molecular weight of 3,4-Dichlorophenylthioethanol is 223.12 , but other specific physical and chemical properties are not available.Scientific Research Applications
Organic Thermoelectric Materials
Poly(3,4-ethylenedioxythiophene) (PEDOT), a relative of 3,4-Dichlorophenylthioethanol, has shown significant promise in the field of organic thermoelectric materials. Systematic research since 2008 indicates that PEDOT-based materials can achieve a dimensionless figure of merit (ZT) of around 10−1 quite readily. This level of thermoelectric performance may suffice for specialized applications like military and niche sectors. The innate characteristics of PEDOT, including its weight, size, and flexibility, contribute to its importance beyond mere performance metrics (Yue & Xu, 2012).
Environmental Impact and Biodegradation
Understanding the environmental fate and biodegradation processes of compounds related to 3,4-Dichlorophenylthioethanol, like 2,4-dichlorophenoxyacetic acid (2,4-D), is crucial. These compounds are prevalent herbicides, and their extensive use has led to significant environmental distribution. Studies have shown that non-target organisms, including humans, might be exposed to these compounds, which could lead to varying degrees of toxic effects. The environmental concentrations of 2,4-D, especially in regions with high use, are concerning. These findings stress the need for improved management strategies to mitigate the environmental impact of such herbicides and protect public health (Islam et al., 2017).
Microbial Biodegradation
A significant aspect of understanding the environmental behavior of herbicides like 2,4-D, a close relative of 3,4-Dichlorophenylthioethanol, is the role of microorganisms in their degradation. Microbial biodegradation presents a natural remediation method to counteract the environmental pollution caused by indiscriminate herbicide use. This approach is not only eco-friendly but also vital for public health safety. Microorganisms can effectively degrade the herbicide and its primary degradation metabolite, 2,4-dichlorophenol (2,4-DCP), highlighting the importance of understanding and leveraging microbial processes for environmental cleanup (Magnoli et al., 2020).
properties
IUPAC Name |
2-(3,4-dichlorophenyl)sulfanylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2OS/c9-7-2-1-6(5-8(7)10)12-4-3-11/h1-2,5,11H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRURDYHPUVXMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SCCO)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichlorophenylthioethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B2451170.png)

![[2-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]amine dihydrochloride](/img/no-structure.png)
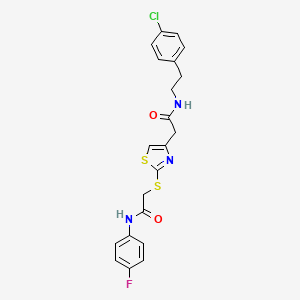
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2451177.png)

